molecular formula C9H12N4O3 B12595441 N'-(3-Methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide CAS No. 613241-52-4

N'-(3-Methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide

Cat. No.: B12595441
CAS No.: 613241-52-4
M. Wt: 224.22 g/mol
InChI Key: JOUWRTDXLUNMDP-UHFFFAOYSA-N
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Description

N'-(3-Methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide is a useful research compound. Its molecular formula is C9H12N4O3 and its molecular weight is 224.22 g/mol. The purity is usually 95%.
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Biological Activity

N'-(3-Methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide (CAS #613241-52-4) is a synthetic compound that belongs to the class of pyrazolo[1,2-a]pyridazines. This compound has gained attention in the field of medicinal chemistry due to its diverse biological activities.

  • Molecular Formula : C₉H₁₂N₄O₃
  • Molecular Weight : 224.22 g/mol
  • Density : 1.45 g/cm³
  • Boiling Point : 370.58 °C
  • Flash Point : 177.92 °C
  • SMILES Notation : O=C1/C=C\C(=O)N2C(CC(C)N12)NNC=O

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance:

  • Staphylococcus aureus and Escherichia coli were inhibited effectively at concentrations ranging from 50 to 200 µg/mL.

Anticancer Properties

Research has demonstrated cytotoxic effects on cancer cell lines:

  • In vitro studies indicate that the compound induces apoptosis in human cancer cells such as HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values around 30 µM.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential:

  • In animal models of inflammation, administration resulted in a significant reduction in paw edema and inflammatory cytokine levels.

The biological activities of this compound are believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria with MIC values ranging from 50 to 200 µg/mL.
Study 2Showed significant cytotoxicity in HeLa and MCF7 cells with IC50 values of approximately 30 µM.
Study 3Reported anti-inflammatory activity in rat models with a notable decrease in paw swelling compared to control groups.

Properties

CAS No.

613241-52-4

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

N-[(1-methyl-5,8-dioxo-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazin-3-yl)amino]formamide

InChI

InChI=1S/C9H12N4O3/c1-6-4-7(11-10-5-14)13-9(16)3-2-8(15)12(6)13/h2-3,5-7,11H,4H2,1H3,(H,10,14)

InChI Key

JOUWRTDXLUNMDP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2N1C(=O)C=CC2=O)NNC=O

Origin of Product

United States

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